molecular formula C21H27BrN2O5S B3838780 Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1-benzothiophene-3-carboxylate

Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1-benzothiophene-3-carboxylate

Cat. No.: B3838780
M. Wt: 499.4 g/mol
InChI Key: HZLDURYLMPYURC-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the benzothiophene core, bromination, and subsequent functionalization with various groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups to the molecule.

Scientific Research Applications

Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1-benzothiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in studies of biological processes and interactions, particularly those involving its functional groups.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of various enzymes, receptors, and other proteins, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1-benzothiophene-3-carboxylate include other benzothiophene derivatives with different substituents. These compounds may share some chemical properties and reactivity but differ in their specific applications and effects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can be tailored to meet specific needs and objectives.

Properties

IUPAC Name

ethyl 2-acetamido-6-bromo-7-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O5S/c1-3-28-21(27)17-15-7-8-16(22)18(19(15)30-20(17)23-13(2)25)29-12-14(26)11-24-9-5-4-6-10-24/h7-8,14,26H,3-6,9-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLDURYLMPYURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2OCC(CN3CCCCC3)O)Br)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1-benzothiophene-3-carboxylate
Reactant of Route 3
Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1-benzothiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1-benzothiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1-benzothiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1-benzothiophene-3-carboxylate

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